pyrido[4,3-c]pyridazin-5(6H)-one
Description
Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the design of new drugs. Their prevalence is underscored by the fact that a significant majority of all biologically active compounds feature a heterocyclic ring system, with nitrogen-based heterocycles being the most common. Statistical analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics incorporate a nitrogen-containing heterocycle.
The ubiquity of these structures in medicinal chemistry can be attributed to several key factors. The presence of nitrogen atoms in a heterocyclic ring can influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets like proteins and nucleic acids, which is often a critical determinant of a drug's efficacy. This ability to form stable complexes with biomolecules makes nitrogen heterocycles indispensable in the development of treatments for a wide range of diseases.
Overview of Pyridopyridazine (B8481360) Scaffolds in Pharmaceutical Research
Pyridopyridazines are a class of bicyclic heterocyclic compounds formed by the fusion of a pyridine (B92270) ring and a pyridazine (B1198779) ring. This fusion can occur in several isomeric forms, each presenting a unique three-dimensional structure and electronic distribution, which in turn influences its biological activity. The pyridazine scaffold and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govnih.govnih.gov
Research into various pyridopyridazine isomers has revealed a broad spectrum of pharmacological activities. For instance, derivatives of the pyrido[2,3-d]pyrimidine (B1209978) scaffold have been extensively investigated as potent anticancer agents, with some acting as tyrosine kinase inhibitors. nih.govacs.org Similarly, pyrido[4,3-d]pyrimidinone derivatives have been identified as novel inhibitors of Wee1, a critical cell cycle kinase, highlighting their potential in cancer therapy. nih.govresearchgate.net Other isomers, such as those with a pyrido[3,2-d]pyrimidin-6(5H)-one core, have shown promise as selective checkpoint kinase 1 (CHK1) inhibitors. ambeed.com The diverse biological activities of these scaffolds underscore the therapeutic potential inherent in the pyridopyridazine framework.
The table below summarizes the observed biological activities of various pyridopyridazine and related scaffolds, illustrating the versatility of this class of compounds in pharmaceutical research.
| Scaffold | Investigated Biological Activity | Reference(s) |
| Pyrido[2,3-d]pyrimidine | Anticancer, Tyrosine Kinase Inhibition | nih.govacs.org |
| Pyrido[4,3-d]pyrimidinone | Wee1 Kinase Inhibition | nih.govresearchgate.net |
| Pyrido[3,2-d]pyrimidin-6(5H)-one | Checkpoint Kinase 1 (CHK1) Inhibition | ambeed.com |
| Pyrido[2,3-d]pyridazine-2,8-dione | Anti-inflammatory (COX-1/COX-2 Inhibition) | rsc.org |
| Pyrido[3,4-g]quinazoline | Protein Kinase Inhibition | |
| Pyrazolo[3,4-c]pyridazine | Cyclin-Dependent Kinase (CDK) Inhibition | acs.org |
| Pyridazine Derivatives | Anticancer | nih.govnih.gov |
Contextualization of Pyrido[4,3-c]pyridazin-5(6H)-one as a Key Research Target
While extensive research has been conducted on several pyridopyridazine isomers, the pyrido[4,3-c]pyridazine scaffold remains a relatively underexplored area of medicinal chemistry. Despite this, there are strong indications that this particular arrangement of atoms holds significant potential for the development of novel therapeutic agents.
A review of "heteroaromatic molecules of the future" identified a derivative of the pyrido[3,4-c]pyridazine (B3354903) scaffold, the 6-oxo-derivative, as a molecule of interest, even though it was noted as a "rare chemical". uni.lu This suggests that while not widely studied, the inherent structural features of this class of compounds are recognized as promising. The this compound, as a specific isomer within this family, logically inherits this potential.
The established biological activities of its isomeric counterparts provide a strong rationale for the investigation of this compound. The demonstrated efficacy of various pyridopyridazinones as kinase inhibitors in the treatment of cancer suggests that the this compound scaffold could also interact with this important class of enzymes. The subtle changes in the placement of the nitrogen atoms in the pyridine ring, which distinguishes the [4,3-c] isomer from others, can lead to novel structure-activity relationships and potentially improved selectivity for specific biological targets.
Therefore, this compound represents a key research target not because of a long history of documented activity, but because of the compelling potential inferred from its chemical family. It stands as an intriguing, yet under-investigated, scaffold that could unlock new avenues in drug discovery, particularly in the realm of oncology and inflammatory diseases. Further synthetic exploration and biological evaluation are warranted to fully elucidate the therapeutic promise of this unique heterocyclic system.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-pyrido[4,3-c]pyridazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-1-4-9-10-6(5)2-3-8-7/h1-4H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJCKGYGXXOHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415919 | |
| Record name | Pyrido[4,3-c]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136411-57-9 | |
| Record name | Pyrido[4,3-c]pyridazin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrido 4,3 C Pyridazin 5 6h One and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comlakotalakes.comadvancechemjournal.com This process involves hypothetical bond cleavages, known as disconnections, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction.
Identification of Key Synthons and Synthetic Equivalents
A primary disconnection of the pyridopyridazinone core involves breaking the N-N bond and the C-C bond of the pyridinone ring. This reveals key synthons, which are idealized fragments representing the reactive species in a synthesis. amazonaws.com For the pyrido[4,3-c]pyridazin-5(6H)-one skeleton, two principal retrosynthetic approaches can be envisioned.
Approach A: Disconnection of the Pyridazine (B1198779) Ring
This strategy involves the disconnection of the pyridazine portion of the molecule, leading to a substituted pyridine (B92270) precursor. The key synthons generated are a pyridine dicarboxylate or a related derivative, and a hydrazine (B178648) synthon.
Target: this compound
Disconnection: C4a-N8a and N6-N7 bond cleavages.
Synthons: A pyridine-3,4-dicarbonyl synthon and a hydrazine synthon.
Synthetic Equivalents: Pyridine-3,4-dicarboxylic acid esters or anhydrides and hydrazine hydrate (B1144303).
Approach B: Disconnection of the Pyridine Ring
Alternatively, disconnection of the pyridine ring can be considered. This approach is less common but offers a different strategic pathway.
Target: this compound
Disconnection: C4-C4a and N8-C8a bond cleavages.
Synthons: A pyridazine synthon with appropriate functional groups for annulation.
Synthetic Equivalents: A 3,4-disubstituted pyridazine, such as ethyl 3-methyl-4-pyridazinecarboxylate. combichemistry.com
Application of Functional Group Interconversions (FGI) in Retrosynthesis
Functional group interconversions (FGI) are crucial in retrosynthetic planning, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction. ub.eduvanderbilt.edufiveable.meimperial.ac.uk In the synthesis of pyrido[4,3-c]pyridazinones, FGI can be applied to manipulate the reactivity of the starting materials and intermediates.
For instance, a carboxylic acid group might be converted to an ester to prevent unwanted side reactions or to an acyl chloride to increase reactivity in a cyclization step. amazonaws.com Similarly, a nitro group can be reduced to an amino group, which can then act as a nucleophile in a ring-closing reaction. The conversion of alcohols to leaving groups like tosylates or halides is another common FGI strategy to enable subsequent nucleophilic substitution reactions. ub.eduvanderbilt.edu
Approaches Starting from Pyridine Derivativescombichemistry.com
A prevalent strategy for the synthesis of the this compound scaffold involves the annulation of a pyridazine ring onto a pre-existing pyridine core.
Widman-Stoermer Cinnoline (B1195905) Synthesis and Analogous Cyclizations
The Widman-Stoermer synthesis is a classic method for forming a cinnoline ring, which is structurally related to the pyridazine ring in the target molecule. This reaction involves the diazotization of an aminostyrene derivative, followed by intramolecular cyclization. An analogous approach can be applied to pyridine derivatives. For example, the synthesis of pyrido[3,4-c]pyridazines has been achieved through a one-pot diazotization and cyclization of 4-propenyl-3-aminopyridines, albeit in low yields. mdpi.com A similar strategy applied to 4-acetyl-3-aminopyridine resulted in the formation of a pyrido[3,4-c]pyridazin-4-one. mdpi.com
Cyclization of o-Acylpyridinecarboxylic Acids and their Derivatives
A more direct and widely used method involves the cyclization of ortho-acylpyridinecarboxylic acids or their corresponding esters with hydrazine. This approach directly constructs the pyridazinone ring onto the pyridine framework. The general scheme involves the reaction of a pyridine-3,4-dicarboxylic acid derivative, where one of the carboxylic acid groups is esterified and the other is present as a ketone or aldehyde.
| Starting Material | Reagent | Product |
| Diethyl 2-acetylpyridine-3,4-dicarboxylate | Hydrazine hydrate | Ethyl 5-oxo-8-methyl-5,6-dihydropyrido[4,3-c]pyridazine-7-carboxylate |
| Dimethyl 4-formylpyridine-2,3-dicarboxylate | Hydrazine hydrate | Methyl 5-oxo-5,6-dihydropyrido[4,3-c]pyridazine-8-carboxylate |
This reaction is typically carried out in a suitable solvent such as ethanol (B145695) or acetic acid, often with heating. The initial step is the formation of a hydrazone with the acyl group, followed by an intramolecular nucleophilic attack of the other hydrazone nitrogen onto the ester or carboxylic acid group, leading to cyclization and formation of the pyridazinone ring.
Synthesis from 3-Piperidones and Related Intermediates
An alternative strategy begins with a partially or fully reduced pyridine ring, such as a 3-piperidone. This approach requires subsequent oxidation steps to form the aromatic pyridine ring of the final product. A novel synthesis of a this compound derivative has been reported starting from ethyl 3-methyl-4-pyridazinecarboxylate. combichemistry.com This method utilizes an enamination/ring closure sequence. combichemistry.com Although this starts from a pyridazine, it highlights the construction of the pyridine ring as the final step.
A more direct approach from a piperidone would involve the condensation of a 3-piperidone derivative with a suitable 1,2-dicarbonyl compound or its equivalent, followed by cyclization and subsequent aromatization.
Approaches Starting from Pyridazine Derivatives
The synthesis of the pyrido[4,3-c]pyridazine core can be efficiently achieved by elaborating on pre-existing pyridazine structures. These methods primarily involve the formation of the pyridine ring onto the pyridazine template.
Enamination/Ring Closure Sequences utilizing Pyridazine Carboxylates
A key strategy for constructing the this compound system involves an enamination/ring closure sequence starting from ethyl 3-methyl-4-pyridazinecarboxylate. combichemistry.comresearchgate.net This starting material can be prepared through a hetero-Diels-Alder reaction between a 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the resulting 1,4,5,6-tetrahydropyridazine. researchgate.net The subsequent enamination and intramolecular cyclization lead to the formation of the desired fused heterocyclic system. combichemistry.comresearchgate.net
Cyclocondensation Reactions with Pyridazine-Based Precursors
Cyclocondensation reactions offer a versatile route to various pyridazine-containing fused systems. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives can be converted to the corresponding 3-chloropyridazine (B74176) by treatment with phosphorus oxychloride. nih.gov This chlorinated intermediate can then undergo further reactions, such as treatment with hydrazine hydrate, to introduce functionalities that can participate in subsequent cyclization steps to form fused pyridazine systems. nih.gov Another example involves the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulfide to yield pyridazinotriazine derivatives. nih.gov
Synthesis from Other Heterocyclic Precursors
The pyrido[4,3-c]pyridazine ring system can also be constructed from other pre-formed heterocyclic structures.
Fused Pyrimido[4,5-c]pyridazine (B13102040) and Pyrazolo[3,4-c]pyridazine Syntheses
An approach to pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, which are structurally related to the target scaffold, involves the reaction of 6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) or α-diketones. nih.gov This method has been extended to the use of unsymmetrical alkyl or aryl glyoxals. nih.gov
The synthesis of pyrazolo[3,4-c]pyridazines can be achieved starting from 4-cyano-5,6-dimethylpyridazine-3(2H)-thione. researchgate.net Cyclization with hydrazine hydrate yields 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net This intermediate can be further elaborated. For instance, diazotization followed by coupling with active methylene (B1212753) compounds leads to hydrazono derivatives, which can be cyclized to form more complex fused systems like pyridazino[3´,4´:3,4]pyrazolo[5,1-c]-1,2,4-triazines. researchgate.net
Modern Synthetic Techniques and Catalysis
Modern synthetic methods offer advantages in terms of reaction efficiency and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. nih.govclockss.org This technique has been successfully applied to the one-pot, multi-component synthesis of various heterocyclic systems, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govclockss.org For example, a microwave-assisted, one-pot reaction of aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) has been developed for the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives without the need for a catalyst. clockss.org While not a direct synthesis of this compound, this demonstrates the potential of microwave irradiation for the efficient assembly of related fused heterocyclic systems. The synthesis of various other heterocyclic compounds like pyrroles, pyridines, and pyrazolines has also been effectively achieved using microwave assistance. shd-pub.org.rsnih.goveurekaselect.com
Cu(OTf)2-Catalyzed Reactions
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) has emerged as an effective catalyst in the synthesis of various heterocyclic compounds, including derivatives that can be related to the pyrido[4,3-c]pyridazinone core. nih.govnih.gov While direct synthesis of this compound using this specific catalyst is not extensively documented in the provided results, the broader applicability of Cu(OTf)2 in constructing fused heterocyclic systems is noteworthy.
Cu(OTf)2 is known to catalyze multicomponent reactions, which are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.govnih.gov For instance, it has been successfully used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, ketones, and amines. This reaction proceeds under mild conditions and demonstrates the catalyst's efficiency. nih.gov The catalytic cycle likely involves the activation of substrates by the Lewis acidic copper center, facilitating key bond-forming events.
Furthermore, copper-catalyzed reactions have been employed for the synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or pyridines. rsc.org These reactions, often utilizing catalysts like CuCl2 or CuBr with molecular oxygen as a green oxidant, proceed through a cascade of C(sp2)–H amination and annulation. rsc.org Such strategies highlight the potential for copper catalysis to construct the pyridinone portion of the target scaffold.
A notable example of a copper-catalyzed consecutive reaction involves the synthesis of quinazolin-4(3H)-ones and pyrido[2,3-d]pyrimidin-4(3H)-ones from 2-halobenzamides (or 2-halonicotinamides), aldehydes, and sodium azide. researchgate.net This process involves a sequence of copper-catalyzed SNAr, reduction, cyclization, and oxidation, showcasing the versatility of copper catalysts in orchestrating complex transformations to yield fused heterocyclic systems. researchgate.net
Table 1: Examples of Cu(OTf)2-Catalyzed Reactions for Heterocycle Synthesis
| Reactants | Catalyst | Product | Key Features |
| Isatoic anhydride, ketones, amines | Cu(OTf)2 | 2,3-Dihydroquinazolin-4(1H)-ones | Mild conditions, high efficiency. nih.gov |
| 2-Aminoarylmethanols, isoquinolines/pyridines | CuCl2 / O2 | Pyrido-fused quinazolinones | Cascade C(sp2)–H amination and annulation. rsc.org |
| 2-Halobenzamides, aldehydes, sodium azide | Copper catalyst | Quinazolin-4(3H)-ones | Consecutive SNAr, reduction, cyclization, oxidation. researchgate.net |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. researchgate.net Several MCRs have been developed for the synthesis of various pyridone-containing and fused heterocyclic systems, which are structurally related to this compound.
These reactions often involve the condensation of multiple components in a single reaction vessel, avoiding the need for isolation of intermediates. This approach is not only time and resource-efficient but also aligns with the principles of green chemistry by reducing waste.
For example, a three-component reaction for the synthesis of functionalized new spiroindenopyridotriazine-4H-pyran derivatives has been developed. nih.gov This method involves the initial synthesis of a 1,6-diaminopyridinone via a three-component approach, followed by a domino reaction to form the pyridotriazine, and finally, a one-pot three-component reaction to yield the spiro-4H-pyran derivatives. nih.gov This strategy showcases the power of sequential MCRs in building complex molecular architectures.
Another relevant example is the one-pot, four-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This reaction brings together β-aminocrotonitrile, phenylhydrazine, arylglyoxals, and barbituric acid derivatives in the presence of a catalyst to construct a complex fused heterocyclic system in high yields. researchgate.net
The synthesis of various pyran derivatives, which share the oxygen-containing heterocyclic feature with the pyridazinone ring, has also been extensively explored through MCRs under green conditions. mdpi.com These reactions often utilize reusable catalysts and environmentally benign solvents.
Table 2: Examples of One-Pot Multicomponent Reactions for Fused Heterocycle Synthesis
| Starting Materials | Product | Key Features |
| Ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, malononitrile | Spiroindenopyridotriazine-4H-pyran derivatives | Sequential multicomponent reaction, high efficiency. nih.gov |
| β-Aminocrotonitrile, phenylhydrazine, arylglyoxals, barbituric acid derivatives | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives | One-pot, four-component, high yields. researchgate.net |
| Salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, dehydroacetic acid | 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)chromeno[2,3-b]pyridine scaffold | Pyridine-catalyzed, multicomponent transformation. researchgate.net |
Intramolecular Ring Closure Reactions
Intramolecular ring closure, or cyclization, is a fundamental strategy in the synthesis of cyclic compounds, including the this compound ring system. combichemistry.comcapes.gov.br This approach involves the formation of a ring from a single molecule containing all the necessary atoms.
A notable synthesis of this compound starts from ethyl 3-methyl-4-pyridazinecarboxylate. combichemistry.comcapes.gov.br The key step in this synthesis is an enamination/ring closure sequence. The starting pyridazine derivative is itself accessible through a hetero-Diels-Alder reaction followed by oxidation. combichemistry.comcapes.gov.br This method provides a novel and direct route to the target heterocyclic system.
Intramolecular cyclization reactions are also key in the synthesis of related fused heterocyclic systems. For example, the intramolecular nitrile oxide cycloaddition (INOC) reaction has been employed to create novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] combichemistry.comcapes.gov.broxazole ring systems. mdpi.com This demonstrates the power of intramolecular cycloadditions in constructing complex polycyclic frameworks.
Furthermore, radical cascade reactions involving intramolecular cyclization steps have been developed. For instance, a catalyst-free radical cascade addition/cyclization using azo compounds as radical sources has been used to construct the 4H-pyrido[4,3,2-gh]phenanthridin-5(6H)-one skeleton. rsc.org
The design of prodrugs has also utilized intramolecular cyclization reactions to control the release of active pharmaceutical ingredients. nih.gov While not directly a synthetic method for the parent heterocycle, this application underscores the versatility and predictability of intramolecular cyclization processes.
Table 3: Examples of Intramolecular Ring Closure Reactions in Heterocycle Synthesis
| Starting Material | Key Reaction | Product |
| Ethyl 3-methyl-4-pyridazinecarboxylate | Enamination/ring closure | This compound. combichemistry.comcapes.gov.br |
| 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Intramolecular nitrile oxide cycloaddition (INOC) | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] combichemistry.comcapes.gov.broxazoles. mdpi.com |
| N-Arylacrylamides | Radical cascade addition/cyclization | 4H-Pyrido[4,3,2-gh]phenanthridin-5(6H)-one derivatives. rsc.org |
Structure Activity Relationship Sar Studies of Pyrido 4,3 C Pyridazin 5 6h One Derivatives
Correlating Substituent Effects with Biological Potency and Selectivity
The biological profile of pyrido[4,3-c]pyridazin-5(6H)-one derivatives is profoundly influenced by the nature and position of various substituents. Research has demonstrated that even minor alterations to the chemical framework can lead to significant changes in potency and selectivity against targeted biomolecules.
The core structure of this compound is a foundational element for its biological activity. The aromaticity of the pyridazinone ring is considered crucial for its function. The nitrogen atoms within this heterocyclic system can participate in hydrogen bonding and chelation, which are vital for molecular interactions with biological targets. The pyridine (B92270) portion of the molecule is also a key player in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its diverse biological activities, including antitumor and anti-inflammatory effects.
Substitutions at various positions on the this compound scaffold have been explored to enhance its therapeutic potential. For instance, the introduction of a carbonyl group has been shown to play a role in increasing antibacterial activity in related pyridazinone structures. In broader studies of pyridine derivatives, the presence and positioning of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been found to enhance antiproliferative activity. Conversely, the addition of bulky groups or halogen atoms to pyridine derivatives has been associated with lower antiproliferative effects.
The following table summarizes the observed effects of different substituents on the biological activity of related pyridazinone and pyridine derivatives, providing insights that may be applicable to the this compound scaffold.
| Substituent | Position | Observed Effect on Biological Activity |
| Halogen (e.g., Bromo) | 3- or 4-position of pyridazinone | Tolerated and can lead to optimum activity against S. aureus. |
| Carbonyl | --- | May increase antibacterial activity. |
| Methoxy (-OMe) | On pyridine ring | Can enhance antiproliferative activity. |
| Hydroxyl (-OH) | On pyridine ring | Can enhance antiproliferative activity. |
| Amino (-NH2) | On pyridine ring | Can enhance antiproliferative activity. |
| Bulky Groups | On pyridine ring | May decrease antiproliferative activity. |
Influence of Molecular Conformation on Receptor Binding and Activity
Molecular docking studies on related pyridazinone-based diarylurea derivatives have provided valuable insights into their binding modes with enzymes like VEGFR-2. These computational models help to visualize how the molecule orients itself within the active site and which interactions are key for binding. The pyridazine (B1198779) ring's nitrogen atoms are significant in this context, as they can act as proton acceptors, form hydrogen bonds, and participate in chelation, thereby anchoring the molecule within the receptor.
Identification of Key Pharmacophoric Features and Essential Structural Motifs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound class of compounds, several key features have been identified as being essential for their biological activity.
The pyridazinone ring itself is a fundamental part of the pharmacophore, with its two adjacent nitrogen atoms being crucial for establishing interactions with target proteins. The ability of these nitrogen atoms to engage in hydrogen bonding is a recurring theme in the SAR of these compounds.
Furthermore, the combination of the pyridazinone core with other chemical moieties, such as N,N'-diarylurea, has been shown to produce dual antimicrobial and anticancer agents. This suggests that the pharmacophore can be a composite of the pyridazinone scaffold and specific linker-connected functional groups. In the broader context of pyridine-containing compounds, the pyridine ring serves as a versatile scaffold for constructing biologically active molecules.
Key pharmacophoric elements for related pyridazinone derivatives can be summarized as follows:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring.
Aromatic Ring System: The pyridazinone ring is essential for activity.
Substituent Tolerant Positions: Halogen substitutions at certain positions can be beneficial.
Linker and Terminal Groups: The nature of linkers (e.g., diarylurea) and terminal groups significantly impacts activity.
Preclinical Pharmacological Investigations and Molecular Mechanisms of Pyrido 4,3 C Pyridazin 5 6h One Analogs
Modulation of Kinase Activities
Analogs of pyrido[4,3-c]pyridazin-5(6H)-one have demonstrated significant inhibitory activity against several key kinases implicated in cancer and other diseases. These include Pim1 kinase, mitogen-activated protein kinases (MAPKs), hematopoietic progenitor kinase 1 (HPK1), cyclin-dependent kinases (CDKs), and the AKT1 pathway.
Pim1 Kinase Inhibition and Binding Modes
While specific this compound analogs have been investigated as Pim1 kinase inhibitors, detailed binding mode analyses for this specific scaffold are not extensively available in the public domain. However, the broader class of pyridazinone derivatives has been a focus of Pim1 inhibition research. The core structure is recognized for its ability to occupy the ATP-binding pocket of the kinase. The inhibitory activity and binding orientation are critically influenced by the nature and position of substituents on the pyridopyridazinone ring. Hydrogen bonding interactions with the hinge region of the kinase, along with hydrophobic and van der Waals interactions with surrounding residues, are key determinants of potency and selectivity. Further research is required to delineate the precise binding modes of this compound analogs with Pim1 kinase to guide the rational design of more potent and selective inhibitors.
Mitogen-Activated Protein Kinase (MAPK) Inhibition (p38α and p38β isoforms)
A notable area of investigation for this compound analogs is their potent inhibition of the RAF/MEK/ERK signaling pathway, a critical component of the MAPK cascade. Specifically, a pyridopyridazinone-based compound, GNE-9815, has been identified as a highly selective pan-RAF inhibitor. purdue.edu This compound features a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif. purdue.edu The pyridopyridazinone core contributes to exquisite kinase selectivity through minimal polar contacts with the kinase hinge region, doing so in a lipophilically efficient manner. purdue.edu
In preclinical studies, the combination of a pyridopyridazinone pan-RAF inhibitor with the MEK inhibitor cobimetinib (B612205) resulted in synergistic modulation of the MAPK pathway in an HCT116 xenograft mouse model. purdue.edu While much of the focus has been on pan-RAF inhibition, the development of selective inhibitors for specific p38 MAPK isoforms, such as p38α and p38β, remains an area of active research for this chemical class. The discovery of a potent and selective p38α inhibitor with a pyridopyridazinone scaffold highlights the potential of this core structure to target specific MAPK isoforms.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Animal Model |
| GNE-9815 | pan-RAF | Data not publicly available | Synergistic MAPK pathway modulation with cobimetinib | HCT116 xenograft |
HPK1 Kinase Inhibition
This compound analogs have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising target for cancer immunotherapy. researchgate.net The synthesis of 3-chloro-6,8-dibromopyridopyridazine derivatives, which serve as precursors to more complex analogs, has been a strategy to develop HPK1 inhibitors. researchgate.net Although specific inhibitory data for this compound analogs against HPK1 are primarily found within patent literature, the consistent exploration of this scaffold underscores its potential in modulating HPK1 activity. researchgate.net The development of potent and selective HPK1 inhibitors from this chemical series could offer a novel approach to enhancing anti-tumor immunity.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyridazinone core structure is a recognized scaffold for the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While broad-spectrum CDK inhibitors have been developed, the focus has shifted towards more selective inhibitors to minimize off-target effects. The versatility of the pyridazinone ring allows for substitutions that can confer selectivity for specific CDK isoforms. Research into pyridopyridazinone derivatives has shown promise in this area, although detailed structure-activity relationships and specific inhibitory concentrations for this compound analogs against various CDKs require further comprehensive studies.
AKT1 Pathway Inhibitory Mechanisms
The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. While the this compound scaffold has been extensively explored for kinase inhibition, its direct and specific inhibitory mechanisms on the AKT1 pathway are not well-documented in publicly available literature. The interconnectedness of signaling pathways means that inhibition of upstream kinases, such as those in the MAPK pathway, could indirectly affect AKT signaling. However, direct inhibition of AKT1 by this compound analogs remains an area for future investigation to fully understand the pharmacological profile of this compound class.
Receptor Interaction and Ligand Binding Studies
Beyond kinase inhibition, the pyrido[4,3-c]pyridazine scaffold has been explored for its potential to interact with various receptors. For instance, derivatives of the related tetrahydro-pyridopyridazine have been investigated as histamine (B1213489) H3 receptor binders and gamma-aminobutyric acid A (GABAA) receptor subunit alpha 5 (GABA_A α5) positive allosteric modulators. researchgate.net These findings suggest that the broader pyridopyridazine (B8481360) framework possesses the structural features necessary for recognition by and interaction with receptor binding sites. However, specific and detailed receptor interaction and ligand binding studies focusing on the this compound core are limited. Elucidating the potential of these compounds to bind to G-protein coupled receptors (GPCRs), ion channels, or other receptor types would significantly broaden their therapeutic potential and provide a more complete understanding of their pharmacological activities.
Benzodiazepine (B76468) Receptor Affinity and Ligand-Receptor Hypotheses
Analogs of the this compound core, particularly tricyclic pyrazolo[4,3-c]pyridazin-3-one derivatives, have been identified as potent ligands for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. google.comgoogle.com The GABAA receptor, a ligand-gated ion channel, is the principal mediator of inhibitory neurotransmission in the central nervous system. nih.gov The BZD site is a key allosteric modulatory center on this receptor, and ligands that bind here can elicit a range of effects, including anxiolytic, sedative, and anticonvulsant responses. sarpublication.combohrium.com
Studies on a series of pyrazolo[4,3-c]quinolin-3-ones, which are structurally related to the pyridopyridazinone core, have shown that these compounds can displace [3H]Flunitrazepam from the BZD binding site, indicating direct interaction. bohrium.comnih.gov The affinity of these compounds for the GABAA receptor varies depending on the substituents on the heterocyclic nucleus. nih.gov For instance, research on pyrazolo[4,3-c]quinolin-3-ones demonstrated that compounds featuring a p-methoxy phenyl group at the N-1 position displayed high affinity for the GABAA receptor and exhibited significant anxiolytic activity in preclinical models. bohrium.comnih.gov In contrast, analogs with an unsubstituted phenyl or a p-fluoro phenyl group at the same position showed anxiogenic effects. bohrium.com These findings suggest that the nature of the substituent plays a critical role in determining the pharmacological profile, influencing whether a compound acts as an agonist, antagonist, or inverse agonist at the benzodiazepine site.
The development of these analogs is driven by the search for novel therapeutic agents for deleterious mental states, leveraging the well-established role of the GABAA receptor in neurological and psychiatric conditions. google.comnih.gov
Histamine H3 Receptor Binding Properties
The broader class of pyridazinone derivatives has been investigated for activity at histamine receptors, with a particular focus on the H3 receptor (H3R). nih.gov The histamine H3 receptor functions as both an autoreceptor, controlling the synthesis and release of histamine, and a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine (B1211576), and serotonin. frontiersin.org This regulatory role makes H3R an attractive target for treating various central nervous system disorders, including cognitive impairments and sleep disorders. researchgate.net
Several series of pyridazinone analogs have been reported as H3R antagonists with significant affinity for both rat and human receptors. nih.govnih.gov For example, 4,5-dihydropyridazin-3-one derivatives have been developed as potent H3R antagonists and inverse agonists. nih.gov Modifications to the pyridazinone core in these series aimed to block in vivo metabolism and improve pharmacokinetic profiles. researchgate.netnih.gov One lead candidate, 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one, demonstrated potent in vivo functional antagonism. nih.gov The exploration of amine analogs and 4,5-fused pyridazinones has also yielded compounds with high H3R antagonist activity, excellent selectivity, and metabolic stability. nih.govresearchgate.net A recent review highlights that derivatives of the pyrido[3,4-c]pyridazine (B3354903) scaffold, an isomer of the title compound, have been specifically investigated as histamine H3 receptor binders with CNS activity. researchgate.net
Gamma-Aminobutyric Acid A (GABAA) Receptor Allosteric Modulation
As ligands for the benzodiazepine binding site, pyrazolo[4,3-c]pyridazin-3-one analogs function as allosteric modulators of the GABAA receptor. google.comgoogle.com Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (GABA) binds. nih.gov This binding event alters the receptor's conformation, thereby modulating the effect of the primary agonist. nih.gov Most drugs targeting the GABAA receptor, including benzodiazepines, act as positive allosteric modulators (PAMs), enhancing the GABA-induced chloride ion influx and increasing inhibitory neurotransmission. nih.gov
Patents covering tricyclic pyrazolo[4,3-c]pyridazin-3-one analogs describe them as modulators of the GABAA receptor, intended for therapeutic use in CNS disorders. google.comgoogle.comgoogle.com The specific nature of the modulation (i.e., positive, negative, or neutral) is highly dependent on the substitution pattern of the molecule, as demonstrated by related pyrazolo[4,3-c]quinolinones which can produce either anxiolytic (indicative of positive modulation) or anxiogenic (indicative of negative modulation) effects based on their substituents. bohrium.comnih.gov Furthermore, a patent application has described the use of pyrazolo[4,3-c]pyridazin-3-one derivatives in methods related to the GABA receptor-mediated modulation of neurogenesis. google.comgoogle.com The ability to fine-tune the interaction with different GABAA receptor subtypes is a key goal in this area, aiming to develop agents with improved therapeutic profiles and fewer side effects compared to classical benzodiazepines. bohrium.com
Enzyme Inhibition Profiles and Mechanism of Action
Analogs of this compound have been evaluated against several key enzymes implicated in various disease states, demonstrating a wide range of inhibitory activities.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). oatext.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates glucose-dependent insulin (B600854) secretion, making DPP-IV a key target for the treatment of type 2 diabetes. oatext.com
Derivatives based on the pyridazine (B1198779) ring have been explored as DPP-IV inhibitors. nih.govmdpi.com A series of novel pyridazine-acetohydrazide hybrids were designed based on the hybridization of known pharmacophores. nih.gov Several of these compounds demonstrated potent in vitro DPP-IV inhibitory activity, with some showing IC50 values in the nanomolar range, comparable or superior to the reference drug sitagliptin. nih.gov A review of synthetic pathways also notes that pyrido[3,4-c]pyridazine derivatives have been investigated as DPP-IV inhibitors. researchgate.netmdpi.com
Table 1: In Vitro DPP-IV Inhibitory Activity of Pyridazine-Acetohydrazide Analogs
| Compound | IC50 (nM) |
|---|---|
| 6e | 6.48 |
| 6l | 8.22 |
| Sitagliptin | 13.02 |
Data sourced from a study on pyridazine-acetohydrazide hybrids. nih.gov
Molecular docking studies suggest these compounds bind effectively to the DPP-IV active site, interacting with key residues. nih.gov The development of small-molecule inhibitors often involves incorporating scaffolds like piperazine, piperidine, and pyrrolidine, which can also be appended to the pyridopyridazinone core. oatext.comnih.gov
Aldose Reductase Inhibitory Activity
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. frontiersin.orgbenthamopen.com Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of long-term diabetic complications such as neuropathy, retinopathy, and cataracts. frontiersin.orgscirp.org Therefore, aldose reductase inhibitors (ARIs) are pursued as a therapeutic strategy to prevent or ameliorate these complications. nih.gov
The pyridazinone chemical class has been a source of potent ARIs. researchgate.net Specifically, a series of oxopyridopyridazineacetic acid derivatives, which are isomers of the title compound, have been synthesized and evaluated. nih.gov These compounds incorporated benzothiazole (B30560) side chains, which were known to have a strong affinity for a binding site on the aldose reductase enzyme. nih.govresearchgate.net Several of these pyridopyridazinone analogs proved to be highly potent inhibitors with IC50 values in the low nanomolar range. nih.gov For instance, the pyrido[2,3-d]pyridazinone derivative 70 was a potent ARI, and compound 79 , a dihydro-pyridazinone, was also highly active and showed efficacy in a preclinical model of diabetic complications when administered orally. nih.gov
Table 2: Aldose Reductase Inhibitory Activity of Pyridopyridazinone Analogs
| Compound | Structure | IC50 (nM) |
|---|---|---|
| 70 | [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo-6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid | 2.1 |
| 79 | 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl)methyl]-1-pyridazineacetic acid | 5 |
Data sourced from a study on orally active aldose reductase inhibitors. nih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDEIII, PDEIV, PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govfrontiersin.org Inhibition of specific PDE isozymes is a therapeutic strategy for a wide range of conditions, including erectile dysfunction (PDE5), inflammation, and asthma (PDE4), and heart failure (PDE3). nih.govfrontiersin.org
The pyridopyridazinone scaffold has proven to be a versatile template for developing inhibitors of various PDE subtypes. scirp.orgscirp.org
PDE4 Inhibition: A series of pyrido[2,3-d]pyridazinones were reported as potent and selective PDE4 inhibitors, which are promising for the treatment of asthma and inflammation. scirp.orgscirp.org One compound from this class exhibited a good balance of potency and selectivity for PDE4. scirp.orgscirp.org
PDE5 Inhibition: Analogs featuring a pyrazolo ring fused to a pyridazine or pyridopyridazine system have shown potent and selective PDE5 inhibitory activity. nih.govtandfonline.com A series of pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones were evaluated, with several compounds showing IC50 values in the low nanomolar range against PDE5. nih.gov Compound 5r from this series was particularly promising, with high potency (IC50 = 8.3 nM) and significant selectivity over the related PDE6 isozyme. nih.gov Structure-activity relationship (SAR) studies on pyrazolo[3,4-d]pyridazinones highlighted the importance of a benzyl (B1604629) group at position-6 for potent PDE5 inhibition. tandfonline.com
Table 3: PDE5 Inhibitory Activity of Pyridopyridazinone Analogs
| Compound | Scaffold | IC50 (nM) | Selectivity (PDE5 vs PDE6) |
|---|---|---|---|
| 5r | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one | 8.3 | 240-fold |
Data sourced from a study on novel pyrazolopyrimidopyridazinones. nih.gov
These findings underscore the broad utility of the pyridopyridazinone core in generating specific enzyme inhibitors through targeted structural modifications.
Carbonic Anhydrase (CA) Isoform Inhibition
Derivatives of the pyridazinone scaffold have been identified as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Sulfonamide-based pyridazinone compounds, in particular, have demonstrated significant inhibitory activity against a range of hCA isoforms, including cytosolic forms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XII). nih.govmdpi.com
A series of pyridazinone-substituted benzenesulfonamides were synthesized and evaluated for their inhibitory effects on hCA I, II, IX, and XII. nih.gov The unsubstituted 3-hydroxy-6-oxopyridazine derivative emerged as a potent inhibitor of hCA I with a Ki value of 23.5 nM. nih.gov Further modifications, such as the introduction of methanesulfonate (B1217627) and ethanesulfonate (B1225610) groups, also yielded compounds with strong inhibitory activity against hCA I (Ki = 48.3 nM and 52.6 nM, respectively). nih.gov The inhibition constants for these compounds against hCA I ranged from 23.5 nM to 362.8 nM. nih.gov
Against the hCA II isoform, these sulfonamides showed inhibition with Ki values ranging from 5.3 to 106.4 nM. nih.gov The tumor-associated isoforms hCA IX and XII were also effectively inhibited, with Ki values in the ranges of 8.9–165.4 nM and 4.7–76.2 nM, respectively. nih.gov Some of these pyridazinone derivatives exhibited isoform-selective inhibition, which could be beneficial for targeted therapeutic applications. mdpi.com For instance, computational studies have been employed to understand the binding modes and explain the observed selectivity, aiding in the design of inhibitors with potential applications as antiglaucoma agents, diuretics, or antitumor therapies. mdpi.comnih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyridazinone Analogs
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 3-hydroxy-6-oxopyridazine derivative | 23.5 | - | - | - |
| Methanesulfonate derivative | 48.3 | - | - | - |
| Ethanesulfonate derivative | 52.6 | - | - | - |
| Pyridazinone-based sulphonamides (Range) | 23.5 - 362.8 | 5.3 - 106.4 | 8.9 - 165.4 | 4.7 - 76.2 |
Data compiled from a study on pyridazinone-based sulphonamides. nih.gov
Dual Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
A significant area of investigation for pyridazinone analogs is their potential as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.govnih.govnih.gov The simultaneous inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal and cardiovascular side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govnih.govnih.gov
Several pyridazinone-based compounds have been synthesized and shown to effectively inhibit both COX-2 and 5-LOX enzymes. nih.gov For instance, a series of pyridazinone-based sulphonamides demonstrated potent, selective inhibition of COX-2 over COX-1, with IC₅₀ values for COX-2 in the sub-micromolar range (0.05 to 0.14 µM) and significantly weaker inhibition of COX-1 (IC₅₀ values between 5 and 12.6 µM). nih.gov
The same series of compounds also exhibited moderate to potent inhibition of the 5-LOX enzyme, with IC₅₀ values ranging from 2 to 7 µM. nih.gov Notably, the 3-hydroxy-6-oxopyridazine derivative and its methanesulfonate and ethanesulfonate analogs were among the most potent LOX inhibitors, with IC₅₀ values of 2 µM, 3 µM, and 2.5 µM, respectively, which were comparable or better than the reference LOX inhibitor Zileuton (IC₅₀ = 3.5 µM). nih.gov The dual inhibitory action of these compounds makes them promising candidates for further development as anti-inflammatory agents. nih.gov
Table 2: Dual COX-2 and 5-LOX Inhibitory Activity of Pyridazinone Analogs
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| Pyridazinone-based sulphonamides (Range) | 0.05 - 0.14 | 5 - 12.6 | 2 - 7 |
| 3-hydroxy-6-oxopyridazine derivative | - | - | 2 |
| Methanesulfonate derivative | - | - | 3 |
| Ethanesulfonate derivative | - | - | 2.5 |
| Zileuton (Reference) | - | - | 3.5 |
Data compiled from a study on pyridazinone-based sulphonamides. nih.gov
Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folic acid synthesis pathway, making it a validated target for antimicrobial agents. nih.govnih.govpatsnap.com The emergence of resistance to traditional sulfonamide antibiotics has spurred the search for new DHPS inhibitors that target different binding sites. nih.govnih.gov Pyridazine derivatives have been explored as potential inhibitors of DHPS, targeting the pterin (B48896) binding pocket, which is distinct from the sulfonamide binding site. nih.govnih.gov
Structure-based drug design has been employed to optimize pyridazine-based compounds as DHPS inhibitors. nih.govnih.gov For example, a series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines were designed to improve binding affinity within the pterin pocket of Bacillus anthracis DHPS. nih.govnih.gov These design efforts included removing an N-methyl group to enhance binding and optimizing the length of a carboxylic acid side chain to better occupy the pyrophosphate binding site. nih.govnih.gov
Enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance have been used to comprehensively evaluate the binding and inhibitory properties of these novel pyridazine derivatives. nih.govnih.gov Studies have demonstrated that compounds lacking the N-methyl substitution exhibit increased inhibition of DHPS. nih.govnih.gov This line of research highlights the potential of the pyridazine scaffold in developing new antibacterial agents that can overcome existing resistance mechanisms. nih.govnih.gov
Broader Biological Activities and Therapeutic Potential
The this compound scaffold and its analogs have demonstrated a wide array of biological activities, indicating their significant therapeutic potential across various disease areas. mdpi.comresearchgate.net
Anti-inflammatory, Analgesic, and Antipyretic Properties
Numerous studies have highlighted the anti-inflammatory, analgesic, and antipyretic properties of pyridazinone derivatives. cu.edu.egrjpbr.com These compounds often exert their effects through the inhibition of key inflammatory mediators. As discussed previously, the dual inhibition of COX-2 and 5-LOX is a significant mechanism contributing to their anti-inflammatory effects. nih.gov
In vivo studies have confirmed the anti-inflammatory activity of certain pyridazinone derivatives. For instance, some compounds have shown potent anti-inflammatory activity, even greater than the standard drug indomethacin, with a rapid onset of action and a favorable gastric profile. cu.edu.eg The analgesic properties of these compounds have also been evaluated, with some derivatives demonstrating significant pain-relieving effects. rjpbr.com
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
The pyridazinone nucleus is a versatile scaffold that has been incorporated into molecules with a broad antimicrobial spectrum. mdpi.comresearchgate.netnih.govidosi.org
Antibacterial Activity: Various pyridazinone derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comidosi.org Some compounds have shown potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com For example, certain novel pyridazinone derivatives exhibited significant activity against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and Acinetobacter baumannii. mdpi.com The structure-activity relationship studies indicate that modifications at different positions of the pyridazinone ring can significantly influence the antibacterial potency. mdpi.com
Antifungal Activity: Pyridazinone derivatives have also demonstrated efficacy against various fungal species, such as Candida albicans, Aspergillus niger, and Trichophyton rubrum. nih.govidosi.orgnih.gov Some synthesized compounds have shown potent antifungal activity, with MIC values indicating their potential for development as antifungal agents. nih.gov For instance, a diarylurea derivative based on a pyridazinone scaffold exhibited significant activity against C. albicans. nih.gov
Antiviral Activity: The antiviral potential of pyridazinone derivatives has also been explored. nih.govidosi.org Some studies have reported activity against viruses such as the avian influenza virus (H5N1). nih.gov The screening of certain pyrazole-based heterocycles, including pyridazinone derivatives, has shown their potential as antiviral agents. nih.gov
Antihypertensive and Vasodilator Effects
Pyridazinone analogs have been investigated for their cardiovascular effects, particularly their potential as antihypertensive and vasodilator agents. nih.govnih.govresearchgate.net
Several pyridazinone derivatives have demonstrated potent vasorelaxant activity in in vitro studies using isolated rat thoracic aorta. nih.govnih.gov The mechanism of this vasodilator action appears to be multifactorial, involving interference with calcium influx through voltage-dependent calcium channels and potentially the mobilization of intracellular calcium. nih.govmdpi.com Some studies suggest that the vasodilator effect is endothelium-independent. nih.gov
For example, a newly synthesized pyridazino[4,5-b]indole derivative, A-80b, exhibited potent and long-lasting antihypertensive activity in spontaneously hypertensive rats. nih.gov This effect was attributed to its vasodilator activity. nih.gov Another study on 6-phenylpyridazin-3(2H)-one based derivatives revealed compounds with potent vasorelaxant activity, with some being significantly more active than the standard drug hydralazine. nih.govresearchgate.net The structure-activity relationship of these compounds indicates that the 6-phenylpyridazin-3(2H)-one core is a promising hit for structural optimization to develop new and effective vasorelaxants for the treatment of hypertension. nih.govresearchgate.net
Antiulcer Activity
Analogs of the pyridazinone core have been investigated for their potential to treat peptic ulcers. Certain tricyclic pyridazinone derivatives have demonstrated antiulcer and antisecretory activities. nih.gov For instance, studies on 5H-indeno[1,2-c]-3(2H)-pyridazinone derivatives and their higher homologues, such as benzo[h]cinnolinones, were conducted to evaluate their antiulcer effects. While some seven-membered ring derivatives did not show significant antiulcer activity, other analogs exhibited protective effects in experimental ulcer models. nih.govresearchgate.net The general class of pyridazine derivatives has also been noted for its antiulcer properties, suggesting a broader potential for this heterocyclic system in gastrointestinal protection. ijcrt.orgdntb.gov.ua
Specifically, research on tricyclic pyridazinone-based molecules has identified compounds with notable antiulcer effects in models of ethanol- and aspirin-induced ulcers. nih.gov
Table 1: Antiulcer Activity of Tricyclic Pyridazinone Analogs
| Compound Type | Biological Activity | Reference |
|---|---|---|
| 5H-indeno[1,2-c]-3(2H)-pyridazinone analog | Antiulcer activity (ethanol and ASA model), antisecretory activity | nih.gov |
| 4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone analog | Antiulcer activity (ethanol model) | nih.gov |
Anticonvulsant Activity
The pyrido[2,3-d]pyridazine (B3350097) scaffold, an isomer of the core subject, has shown significant promise in the development of new anticonvulsant agents. A series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models. jocpr.comjocpr.com
In the MES test, which is a model for generalized tonic-clonic seizures, compounds such as 5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one and 5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one demonstrated 100% inhibition of the hind limb tonic extensor phase. jocpr.comjocpr.com In the scPTZ test, a model for absence seizures, 5-(benzylamino)pyrido(2,3-d)pyridazin-8(7H)-one showed excellent activity with 72.2% inhibition of convulsions. jocpr.comjocpr.com
Furthermore, research on 6-substituted-pyrido[3,2-d]pyridazine derivatives has also identified compounds with potent anticonvulsant activity and a good safety profile, suggesting that the pyridopyridazine skeleton is a valuable pharmacophore for developing new antiepileptic drugs. eurekaselect.com
Table 2: Anticonvulsant Activity of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives
| Compound | MES (% Inhibition of HLTE) | scPTZ (% Inhibition of Convulsions) | Reference |
|---|---|---|---|
| 5-(4-methylpiperazin-1-yl) derivative | 100% | 57.4% | jocpr.comjocpr.com |
| 5-(4-(4-methoxyphenyl)piperazin-1-yl) derivative | 100% | 47.7% | jocpr.comjocpr.com |
| 5-(benzylamino) derivative | 98.9% | 72.2% | jocpr.comjocpr.com |
Potential in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
The versatility of the pyridopyridazine scaffold extends to the potential treatment of neurodegenerative disorders. Certain pyrido[2,3-d]pyridazine derivatives have been identified as selective ligands for GABA-A receptors, which are implicated in a variety of central nervous system disorders, including anxiety and psychotic disorders. scirp.org This suggests a potential avenue for the development of treatments for the neuropsychiatric symptoms associated with neurodegenerative diseases.
Additionally, pyridazino[4,5-b]quinoline compounds have been investigated as excitatory amino acid antagonists, which may be beneficial in conditions associated with excessive calcium ion influx in the brain, such as stroke and neurodegeneration. google.com More directly related to Parkinson's disease, some pyridazinone analogs have been studied as inhibitors of monoamine oxidase B (MAO-B). mdpi.com Inhibition of MAO-B is a validated strategy for increasing dopamine levels in the brain, which is a key therapeutic approach in Parkinson's disease. The development of benzylpiperidinopyridazine derivatives has yielded selective MAO-B inhibitors, highlighting the potential of this chemical class in managing neurodegenerative conditions. mdpi.com
Anti-tumor and Anticancer Potentials
The pyridopyridazine nucleus is a prominent feature in many compounds with demonstrated anti-tumor and anticancer activities. scirp.orgresearchgate.net The mechanism often involves the inhibition of signaling cascades that regulate cell proliferation, such as those mediated by cyclin-dependent kinases (CDKs). scirp.org
Studies on 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one (PM) and its 7-(4-chlorophenyl) analog (CPM) have revealed cytotoxic activity against various human cancer cell lines. dntb.gov.uanih.gov For instance, CPM was evaluated against A172 (glioblastoma), AGS (gastric adenocarcinoma), CACO-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma) cell lines. nih.gov While the introduction of a chlorine atom in CPM did not enhance its activity compared to PM, both compounds demonstrated the potential of the pyrido[3,4-d]pyridazine (B3350088) scaffold in cancer research. nih.gov
Furthermore, various other pyridazine derivatives, including those fused with other heterocyclic rings, have been synthesized and shown to possess cytotoxic effects against different cancer cell lines, underscoring the broad applicability of this chemical family in oncology. researchgate.net
Table 3: In Vitro Cytotoxic Activity of a Pyrido[3,4-d]pyridazine Analog (CPM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A172 | Glioblastoma | >100 | nih.gov |
| AGS | Gastric Adenocarcinoma | 62.5 | nih.gov |
| CACO-2 | Colorectal Adenocarcinoma | 100 | nih.gov |
Molluscicidal Activity
Certain pyrido[3,2-c]pyridazine derivatives have been identified as having molluscicidal activity, indicating their potential use as biodegradable agrochemicals. eurekaselect.comresearchgate.net The development of effective and environmentally safe molluscicides is important for controlling snail populations that can act as vectors for diseases or as agricultural pests. The synthesis of functionally substituted pyridines and their fused heterocyclic systems, including pyrido[3,2-c]pyridazines, has yielded compounds with moderate molluscicidal activity against Biomphalaria alexandrina snails. researchgate.net This highlights a less common but important biological application of the pyridopyridazine scaffold.
Antithrombotic and Antiplatelet Properties
The pyridazinone core is also implicated in cardiovascular applications, with some analogs exhibiting antithrombotic and antiplatelet activities. nih.govijcrt.org Research on tricyclic pyridazinone derivatives, such as 4,4a,5,6-tetrahydro-4a-substituted-benzo[h]cinnolinones, has shown that these compounds can possess significant antithrombotic properties, in some cases comparable to or greater than that of acetylsalicylic acid (ASA). nih.gov
Similarly, thieno[2,3-h]cinnolin-3(2H)-ones, which are bioisosteres of the benzo[h]cinnolinone system, have also demonstrated antithrombotic effects. nih.gov The general class of pyridazine derivatives has been explored for its ability to prevent platelet aggregation, with some compounds showing efficacy comparable to aspirin. ijcrt.org This activity is often linked to the inhibition of enzymes like cyclooxygenase or phosphodiesterases. ijcrt.org
Table 4: Antithrombotic Activity of Tricyclic Pyridazinone Analogs
| Compound Type | Biological Activity | Reference |
|---|---|---|
| 4,4a,5,6-tetrahydro-4a-substituted-benzo[h]cinnolinones | Significant antithrombotic activity | nih.gov |
Antioxidant Activity
Several studies have highlighted the antioxidant potential of various pyridazine-containing heterocyclic systems. mdpi.comresearchgate.net The luminescent probe L-012, which is 8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is used in assays to detect reactive oxygen species (ROS), indicating the involvement of this scaffold in redox processes. nih.govnih.gov
Furthermore, pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a fused heterocyclic structure, have been synthesized and evaluated as antioxidant agents. researchgate.net Some of these compounds, particularly pyrazole (B372694) and thiophene (B33073) derivatives, exhibited antioxidant activity nearly equal to that of the standard antioxidant, ascorbic acid. researchgate.net This suggests that the broader family of fused pyridazine and pyrimidine (B1678525) systems has the potential to be developed into effective antioxidant agents.
Computational Chemistry and Molecular Modeling Studies of Pyrido 4,3 C Pyridazin 5 6h One
Molecular Docking Analyses for Ligand-Target Recognition and Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target recognition and for structure-based drug design.
While specific docking studies on pyrido[4,3-c]pyridazin-5(6H)-one are not extensively documented, research on structurally related pyridopyrimidine and pyridazine (B1198779) derivatives provides a framework for how such analyses are conducted. nih.govrsc.org These studies often aim to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for biological activity.
For instance, docking studies on novel pyrido[4,3-d]pyrimidine (B1258125) derivatives identified them as potential inhibitors of the KRAS-G12D oncogene. nih.govmdpi.com The simulations revealed critical hydrogen bond interactions between the ligand's heterocyclic core and key amino acid residues like Asp12 and Gly60 within the protein's binding pocket. nih.gov Similarly, studies on pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Monopolar spindle 1 (Mps1) kinase showed that the pyrimidine (B1678525) ring formed a crucial hydrogen bond with Gly605 in the hinge region of the enzyme. nih.gov
These analyses are typically performed using software like AutoDock or MOE (Molecular Operating Environment). nih.govnih.gov The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by adding hydrogen atoms and removing water molecules, followed by docking the ligand into the defined active site. nih.gov The results are evaluated based on scoring functions that estimate the binding affinity (e.g., in kcal/mol). nih.gov
Table 1: Example of Molecular Docking Data for Related Heterocyclic Compounds
| Ligand Scaffold | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|---|
| Pyrido[4,3-d]pyrimidine derivative | KRAS-G12D (7RPZ) | Asp12, Gly60 | IC₅₀ = 1.40 µM (Cell-based) | nih.govmdpi.com |
| Pyrido[3,4-d]pyrimidine derivative | Mps1 Kinase | Gly605, Val529 | Not specified | nih.gov |
| Pyridopyrazolo-triazine derivative | Protein Kinase (5IVE) | Not specified | -7.8182 kcal/mol | nih.gov |
This table is illustrative and based on data for related heterocyclic systems to demonstrate the type of information generated from molecular docking studies.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations complement molecular docking by providing insights into the conformational stability of the ligand-receptor complex, the role of solvent molecules, and the kinetics of binding. nih.gov
By simulating the complex in a dynamic, solvated environment, researchers can validate the stability of binding poses predicted by docking. For example, MD simulations performed on Mps1 kinase in complex with pyrido[3,4-d]pyrimidine inhibitors confirmed that the interactions observed in docking, particularly key hydrogen bonds, remained stable throughout the simulation. nih.gov Such simulations help in understanding how the ligand and protein adapt to each other's presence, revealing dynamic conformational changes that are not visible in a static docking pose.
MD simulations can also be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of binding affinity by accounting for solvation effects and entropic changes. nih.gov These calculations can differentiate between potent and weak inhibitors by analyzing the contributions of various energy components, such as van der Waals and electrostatic interactions. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These properties are fundamental to a molecule's reactivity, stability, and spectroscopic characteristics.
DFT is a quantum mechanical method used to investigate the electronic structure (or electron distribution) of many-body systems. researchgate.net For a molecule like this compound, DFT calculations can determine its optimized molecular geometry (bond lengths and angles), vibrational frequencies (corresponding to its IR spectrum), and the distribution of electron density. researchgate.netrjb.ro
Studies on the parent pyridazine ring and its derivatives have used DFT (commonly with the B3LYP functional and basis sets like 6-31G or 3-21G) to investigate how substituents and additional fused rings affect the electronic properties of the core structure. researchgate.netresearchgate.net These calculations help in understanding the intrinsic properties of the molecule, which in turn influence its interactions with biological targets.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net DFT calculations are routinely used to determine the energies and shapes of these frontier orbitals. rjb.ro
From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netiiste.org These descriptors provide a quantitative measure of properties that are fundamental to understanding ligand-receptor interactions.
Table 2: Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates how easily the electron cloud can be polarized. |
These descriptors are commonly calculated in DFT studies of heterocyclic systems to predict their reactivity. researchgate.netiiste.org
In Silico Screening and Virtual Ligand Design Strategies
In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This strategy, often coupled with the design of novel ligands, accelerates the discovery of new drug candidates.
Ligand-based virtual screening is employed when the structure of the target protein is unknown. It uses a known active molecule as a template to find other compounds in a database with similar shapes or chemical features. nih.gov Structure-based virtual screening, which relies on docking, is used when the 3D structure of the target is available. nih.gov
For a scaffold like this compound, a typical workflow would involve:
Identifying a promising biological target.
Using the this compound core as a query to search virtual libraries for similar compounds.
Docking the identified hits into the target's active site to prioritize candidates for synthesis and biological testing. nih.gov
Analyzing the docking poses of the most potent hits to inform the design of new derivatives with improved binding affinity and selectivity. This rational design process might involve adding or modifying functional groups to form additional favorable interactions with the target protein, a strategy successfully used for related pyridopyrimidine inhibitors. nih.govnih.gov
Emerging Research and Future Directions for Pyrido 4,3 C Pyridazin 5 6h One Chemistry
Design and Synthesis of Novel Pyrido[4,3-c]pyridazin-5(6H)-one Derivatives with Enhanced Specificity
The design and synthesis of novel derivatives are pivotal to unlocking the therapeutic potential of the this compound scaffold. The exploration of structure-activity relationships (SAR) is crucial for enhancing the specificity of these compounds towards their biological targets, thereby minimizing off-target effects.
While extensive SAR studies on this compound itself are limited, research on analogous structures such as pyrimido[4,5-c]pyridazine (B13102040) derivatives offers valuable insights. For instance, a study on 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines as dihydropteroate (B1496061) synthase (DHPS) inhibitors demonstrated that removal of an N-methyl ring substitution improved binding within the pterin (B48896) pocket of the enzyme. researchgate.net Furthermore, optimizing the length of a carboxylic acid side chain was explored to better engage the pyrophosphate binding site. researchgate.net These findings suggest that modifications at the N-6 position and the introduction of functionalized side chains on the this compound core could be key strategies for enhancing target specificity.
The synthesis of such derivatives can be achieved through various synthetic routes. A review of synthetic pathways to pyrido[3,4-c]pyridazines, an isomeric system, highlights methods such as the Widman-Stoermer cinnoline (B1195905) synthesis and intramolecular cyclization reactions. mdpi.comresearchgate.net One of the early methods involved a one-pot diazotisation/cyclization of 4-propenyl-3-aminopyridines. mdpi.comresearchgate.net Another approach starts from N-protected 3-pyridone-4-acetate derivatives, which after condensation with hydrazine (B178648) and oxidation, yield a tetrahydropyridopyridazinone. mdpi.com This intermediate can then be chlorinated and used as a building block for further derivatization. mdpi.com
The following table outlines some reported synthetic strategies for related pyridazinone and pyridopyridazine (B8481360) systems that could be adapted for the synthesis of novel this compound derivatives.
| Starting Material | Reagents and Conditions | Resulting Scaffold | Reference |
| 4-propenyl-3-aminopyridines | Diazotisation/cyclization | Pyrido[3,4-c]pyridazine (B3354903) | mdpi.comresearchgate.net |
| N-protected 3-pyridone-4-acetate | Hydrazine, Bromine in acetic acid | Tetrahydropyridopyridazinone | mdpi.com |
| 4-acetyl-5,6-diphenylpyridazin-3(2H)-one | p-amino acetophenone, then various aldehydes | Pyridinyl- and pyrrole-pyridazinones | ekb.eg |
| 4-substituted acetophenones | Glyoxylic acid, Hydrazine hydrate (B1144303), then Ethyl chloroacetate | N-alkylated pyridazin-3-ones | nih.gov |
Exploration of Unconventional Therapeutic Applications beyond Current Scope
The pyridazinone core is present in drugs with a variety of pharmacological activities, including cardiotonic, analgesic, and anti-inflammatory effects. nih.gov Research into novel pyridazinone derivatives continues to uncover new therapeutic possibilities.
One emerging area is the development of dual-action compounds. For example, a series of diarylurea derivatives based on a pyridazinone scaffold were designed as dual antimicrobial and anticancer agents. nih.gov These compounds were developed as surrogates for sorafenib, a known kinase inhibitor, and exhibited activity against various cancer cell lines and pathogenic bacteria. nih.gov This suggests that this compound derivatives could be explored for similar dual therapeutic roles, which is particularly relevant in treating immunocompromised cancer patients susceptible to infections.
Another unconventional approach is the targeting of protein-protein interactions or cellular processes beyond traditional enzyme inhibition. For instance, a study on fused indole-pyridazine compounds, which share a similar bicyclic nitrogen heterocycle framework, explored their potential as modulators of the benzodiazepine (B76468) receptor. nih.gov Furthermore, the biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine (B1258125) library revealed that substituent patterns significantly influence properties like solubility and cell permeability, which are crucial for developing drugs for various targets, including those in the central nervous system. nih.gov
The following table summarizes some unconventional therapeutic applications of related pyridazinone and pyridopyrimidine scaffolds, highlighting potential avenues for this compound research.
| Compound Class | Investigated Application | Potential for this compound | Reference |
| Pyridazinone-based diarylureas | Dual antimicrobial and anticancer agents | Development of compounds with combined therapeutic effects | nih.gov |
| Fused indole-pyridazines | Benzodiazepine receptor modulation | Exploration of neurological and psychiatric applications | nih.gov |
| Pyrido[4,3-d]pyrimidines | Kinase inhibition, antibacterial activity | Broad screening against various biological targets | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-diones | Dual COX-1/COX-2 inhibition | Development of novel anti-inflammatory agents | rsc.org |
Development of Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact and improve efficiency. For the synthesis of pyridazinone derivatives, several green methods have been explored and could be adapted for the production of this compound.
One study reported the efficient synthesis of substituted 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives using green chemistry tools like grinding and microwave heating, which offer advantages over conventional heating methods in terms of reaction time and energy consumption. ekb.egresearchgate.net These solvent-free or low-solvent methods also simplify product purification and reduce waste generation. ekb.egresearchgate.net
The use of sustainable catalysts is another key aspect of green chemistry. A review on the green synthesis of pyrimidine (B1678525) derivatives highlights the use of various catalysts, including nano ZnO, under microwave irradiation in one-pot, multicomponent reactions. researchgate.netnih.gov Such approaches often lead to high yields and short reaction times. researchgate.net Another example is the use of a magnetic nanocatalyst (Fe3O4@SiO2–imid–PMAn) for the one-pot, three-component synthesis of pyran derivatives in water under ultrasonic irradiation or reflux conditions. dntb.gov.ua The catalyst's magnetic nature allows for easy recovery and reuse, further enhancing the sustainability of the process. dntb.gov.ua
The following table presents some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Technique | Key Advantages | Potential Application to this compound Synthesis | Reference |
| Microwave-assisted synthesis | Reduced reaction times, higher yields, energy efficiency | Rapid and efficient cyclization and functionalization reactions | ekb.egresearchgate.netresearchgate.net |
| Grinding (mechanochemistry) | Solvent-free conditions, simplified workup | Solid-state synthesis of the heterocyclic core and its derivatives | ekb.egresearchgate.net |
| Reusable magnetic nanocatalysts | Easy catalyst recovery and reuse, use of green solvents like water | Catalytic cyclization and condensation reactions | dntb.gov.ua |
| Multicomponent reactions | One-pot synthesis, high atom economy, reduced waste | Efficient assembly of the bicyclic scaffold from simple precursors | researchgate.netnih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These computational tools can be applied to various stages of the development of this compound derivatives, from initial hit identification to predicting pharmacokinetic properties.
An example of this is the in silico design of novel pyridazine (B1198779) derivatives as multifunctional agents for Alzheimer's disease. nih.gov This study employed 2D-QSAR modeling, molecular docking, and molecular dynamics simulations to design and evaluate new compounds. nih.gov Such approaches can be used to build predictive models for the biological activity of this compound derivatives, guiding the synthesis of compounds with enhanced potency and selectivity. Molecular docking can elucidate the binding modes of these compounds with their target proteins, providing a rational basis for structural modifications.
Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. nih.gov This early-stage assessment helps to prioritize candidates with favorable drug-like properties, reducing the likelihood of late-stage failures in clinical trials. For instance, in the study of pyridazine derivatives for Alzheimer's, the designed compounds showed promising oral absorption and no significant predicted toxicity. nih.gov
The following table illustrates how AI and ML can be integrated into the discovery of this compound based drugs.
| AI/ML Application | Description | Relevance to this compound | Reference |
| 2D-QSAR Modeling | Develops quantitative relationships between chemical structure and biological activity. | Predict the potency of new derivatives and guide lead optimization. | nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Understand binding interactions and design more specific inhibitors. | nih.govnih.gov |
| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Assess the stability of the binding of derivatives to their targets over time. | nih.gov |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. | Prioritize the synthesis of compounds with better drug-like properties. | nih.gov |
Investigations into Complex Fused Pyridopyridazine Architectures
The fusion of the this compound scaffold with other heterocyclic rings can lead to the creation of novel polycyclic architectures with unique three-dimensional shapes and potentially enhanced biological activities. The exploration of such complex fused systems represents a promising frontier in medicinal chemistry.
Research into the synthesis of fused heterocycles provides a roadmap for these investigations. For example, methods for constructing indole-based heterocycles from tetrahydro-1H-pyridazino[3,4-b]indoles have been reported. nih.gov These methods involve selective oxidation, hydrolysis, and decarboxylation to create fused indole-pyridazine compounds. nih.gov Such strategies could be adapted to use this compound as a starting material for the synthesis of more complex, multi-ring systems.
A review on synthetic pathways to pyrido[3,4-c]pyridazines also discusses the synthesis of tricyclic and polycyclic derivatives. mdpi.comresearchgate.net These often involve the annulation of a third ring onto the pyridopyridazine core. For instance, the synthesis of pyrimido[5′′,4′′:5′,6′]pyrido[2′,3′:4,5]thieno[2,3-c]pyridazine, a tetraheterocyclic ring system, has been described. researchgate.net
The following table provides examples of complex fused heterocyclic systems that could inspire the design of novel architectures based on this compound.
| Fused Heterocyclic System | Synthetic Approach | Potential for this compound | Reference |
| Fused Indole-Pyridazines | Oxidation, hydrolysis, and decarboxylation of tetrahydro-pyridazino-indoles | Use as a scaffold to build more complex indole-fused systems | nih.gov |
| Polycyclic Pyridones | Ring-opening transformations of dihydropyrido-oxazine-diones | As a building block for the construction of polycyclic pyridone derivatives | nih.gov |
| Tetraheterocyclic Pyridopyridazines | Annulation of additional heterocyclic rings onto the pyridopyridazine core | Creation of novel, complex scaffolds with potentially new biological activities | researchgate.net |
| Pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives | Synthesis from beta-carboline derivatives | Exploration of fused systems with potential cytotoxic activity | nih.gov |
Q & A
Q. What are the primary synthetic routes for pyrido[4,3-c]pyridazin-5(6H)-one derivatives, and how do reaction conditions influence yield?
The most efficient method involves a one-step Mannich-type reaction followed by Cu(OTf)₂-catalyzed intramolecular ring closure under microwave heating. Ethyl 3-methylpyridazine-4-carboxylate reacts with aldimines to form the scaffold. Microwave irradiation (140–165°C) significantly accelerates the reaction, though harsh conditions may lead to byproducts. Yields range from 8% to 59%, depending on substituents and catalyst loading .
Q. How is the molecular structure of this compound derivatives validated experimentally?
X-ray crystallography is critical for confirming stereochemistry and ring conformation. For example, the crystal structure of 6-(4-fluorobenzyl)-7-(4-fluorophenyl)-7,8-dihydrothis compound revealed a boat-like conformation in the dihydropyridazine ring. NMR (¹H, ¹³C, ¹⁹F) and HRMS further validate purity and regioselectivity .
Q. What in vitro models are used to screen this compound derivatives for biological activity?
Initial screening employs cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing substituents (e.g., chloro, trifluoromethyl) show enhanced activity. Safety indices (IC₅₀ ratios between normal and cancerous cells) are calculated to prioritize non-toxic candidates .
Advanced Research Questions
Q. How can researchers address low yields in the Cu(OTf)₂-catalyzed cyclization step?
Key strategies include:
- Increasing catalyst loading (up to 20 mol% Cu(OTf)₂ and 1,10-phenanthroline) to enhance reaction rates.
- Using excess aldimines (2 equivalents) to drive equilibrium toward product formation.
- Avoiding electron-withdrawing groups (e.g., N-tosyl) that hinder cyclization. Solvent optimization (e.g., THF over DMSO) reduces side reactions like saponification .
Q. What mechanistic insights explain the bioactivity of this compound derivatives in kinase inhibition?
Derivatives like SKI-O-068 bind to Pim1 kinase via hydrogen bonding with hinge-region residues (e.g., Glu121) and hydrophobic interactions. The pyridopyridazinone core mimics ATP’s adenine moiety, while substituents (e.g., trifluoromethylphenyl) enhance affinity. Molecular dynamics simulations predict binding stability and guide SAR studies .
Q. How do competing reaction pathways lead to byproducts in substitutions, and how are they resolved?
N-Benzylidene-(4-methoxybenzyl)amine reactions produce inseparable mixtures of regioisomers (e.g., 6-(4-methoxybenzyl)-7-phenyl vs. 6-benzyl-7-(4-methoxyphenyl)). Column chromatography (hexane/EtOAc gradients) and preparative HPLC are used for purification. Regioselectivity is controlled by steric and electronic effects of substituents .
Q. What computational methods are employed to predict the reactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding modes to targets like mGluR5. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, prioritizing derivatives with optimal logP and bioavailability .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
- Meta-analysis of IC₅₀ values across studies identifies outliers caused by assay variability (e.g., cell line differences).
- Dose-response curves validate potency thresholds. For example, 6-(4-chlorobenzyl)-7-(4-chlorophenyl) derivatives show IC₅₀ = 2.5 μM in leukemia cells but >10 μM in solid tumors, highlighting tissue-specific effects .
Q. Why do some synthetic routes fail to reproduce literature results, and how is this troubleshooted?
Common issues include:
- Impure starting materials (e.g., ethyl 3-methylpyridazine-4-carboxylate requires >95% purity by HPLC).
- Inadequate microwave parameters (e.g., septum degradation at >165°C). Lowering temperature and using sealed vials improve reproducibility .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted routes for scalability. Monitor reactions via TLC (EtOAc eluent) to detect intermediates.
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures.
- Biological Testing : Include positive controls (e.g., doxorubicin) and validate hits in orthogonal assays (e.g., apoptosis via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
